Cas no 2763894-80-8 (1-(Methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid)

1-(Methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (1r,3r)-1-(methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid
- 2763894-80-8
- 2757959-53-6
- EN300-37343989
- 1-(methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid
- EN300-37102035
- 1-(Methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid
-
- インチ: 1S/C8H10F3NO3S/c1-16-7(6(14)15)2-4(3-7)12-5(13)8(9,10)11/h4H,2-3H2,1H3,(H,12,13)(H,14,15)
- InChIKey: LXITUZVXHXHTJA-UHFFFAOYSA-N
- ほほえんだ: S(C)C1(C(=O)O)CC(C1)NC(C(F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 257.03334884g/mol
- どういたいしつりょう: 257.03334884g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 91.7Ų
1-(Methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37343989-0.1g |
(1r,3r)-1-(methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid |
2763894-80-8 | 95.0% | 0.1g |
$943.0 | 2025-03-18 | |
Enamine | EN300-37343989-2.5g |
(1r,3r)-1-(methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid |
2763894-80-8 | 95.0% | 2.5g |
$2100.0 | 2025-03-18 | |
Enamine | EN300-37343989-1.0g |
(1r,3r)-1-(methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid |
2763894-80-8 | 95.0% | 1.0g |
$1070.0 | 2025-03-18 | |
Enamine | EN300-37343989-10.0g |
(1r,3r)-1-(methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid |
2763894-80-8 | 95.0% | 10.0g |
$4606.0 | 2025-03-18 | |
Enamine | EN300-37343989-0.05g |
(1r,3r)-1-(methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid |
2763894-80-8 | 95.0% | 0.05g |
$900.0 | 2025-03-18 | |
Enamine | EN300-37343989-0.25g |
(1r,3r)-1-(methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid |
2763894-80-8 | 95.0% | 0.25g |
$985.0 | 2025-03-18 | |
Enamine | EN300-37343989-5.0g |
(1r,3r)-1-(methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid |
2763894-80-8 | 95.0% | 5.0g |
$3105.0 | 2025-03-18 | |
Enamine | EN300-37343989-0.5g |
(1r,3r)-1-(methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid |
2763894-80-8 | 95.0% | 0.5g |
$1027.0 | 2025-03-18 |
1-(Methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
1-(Methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acidに関する追加情報
1-(Methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic Acid: A Comprehensive Overview
1-(Methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid, identified by the CAS number 2763894-80-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a cyclobutane ring with a methylsulfanyl group and a trifluoroacetamido group. The presence of these functional groups imparts distinctive chemical and biological properties to the compound.
The cyclobutane ring in this molecule is a four-membered hydrocarbon ring, which is known for its high ring strain due to the tetrahedral geometry of carbon atoms. This strain can influence the reactivity and stability of the molecule. The methylsulfanyl group (-SCH3) attached to the cyclobutane ring contributes to the molecule's sulfur-containing functionality, which is often associated with antioxidant properties and potential applications in drug design. On the other hand, the trifluoroacetamido group (-CONH-CF3) introduces fluorine atoms into the structure, enhancing the molecule's electronic properties and potentially increasing its lipophilicity.
Recent studies have highlighted the potential of this compound in various applications. For instance, researchers have explored its role as a building block in medicinal chemistry. The combination of a cyclobutane ring with electron-withdrawing groups like trifluoroacetamido makes it an attractive candidate for designing bioactive molecules. In particular, its ability to interact with biological targets such as enzymes and receptors has been investigated in preclinical models.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield high-purity products. These advancements in synthetic methodology have made it easier to scale up production for research purposes.
The biological activity of this compound has been studied extensively. In vitro assays have shown that it exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound for anti-cancer drug development. Additionally, its ability to modulate ion channels has been explored, opening avenues for its application in treating neurological disorders.
From an environmental perspective, understanding the fate and transport of this compound is crucial for assessing its potential impact on ecosystems. Studies have indicated that it undergoes biodegradation under aerobic conditions, but further research is needed to evaluate its persistence in different environmental compartments.
In conclusion, 1-(Methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid (CAS No. 2763894-80-8) is a versatile compound with promising applications in drug discovery and materials science. Its unique structure and functional groups make it a valuable tool for researchers aiming to develop novel therapeutic agents and advanced materials.
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